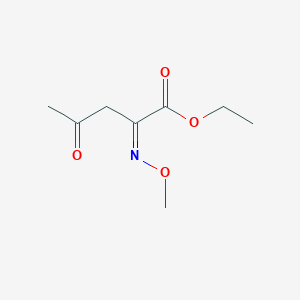

(Z)-ethyl 2-(methoxyimino)-4-oxopentanoate

Descripción general

Descripción

(Z)-ethyl 2-(methoxyimino)-4-oxopentanoate is an organic compound with a complex structure that includes an ester functional group, a methoxyimino group, and a ketone group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(methoxyimino)-4-oxopentanoate typically involves the reaction of ethyl acetoacetate with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Ethanol or methanol

Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-ethyl 2-(methoxyimino)-4-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxyimino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(Z)-ethyl 2-(methoxyimino)-4-oxopentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (Z)-ethyl 2-(methoxyimino)-4-oxopentanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s ester and ketone groups allow it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules and pathways. The methoxyimino group can also form hydrogen bonds, influencing the compound’s binding affinity to target proteins.

Comparación Con Compuestos Similares

(Z)-ethyl 2-(methoxyimino)-4-oxopentanoate can be compared with similar compounds such as:

Ethyl acetoacetate: Lacks the methoxyimino group, making it less reactive in certain substitution reactions.

Methyl (2E)-2-(methoxyimino)-4-oxopentanoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

Ethyl (2E)-2-(hydroxyimino)-4-oxopentanoate: Contains a hydroxyimino group instead of a methoxyimino group, altering its hydrogen bonding capabilities and reactivity.

Actividad Biológica

(Z)-ethyl 2-(methoxyimino)-4-oxopentanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies. The compound is characterized by a methoxyimino group, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methoxyimino moiety that is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and inhibitor of specific enzymes. The following sections summarize key findings from various studies.

Anticancer Activity

- Mechanism of Action : Studies indicate that compounds with similar structures can function as antagonists to antiapoptotic proteins such as Bcl-2. By inhibiting these proteins, this compound may induce apoptosis in cancer cells, particularly those resistant to conventional therapies .

- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including non-small-cell lung carcinoma (NCI-H460) and Jurkat cells. The most active analogues showed significantly increased binding affinities to Bcl-2 proteins, correlating with enhanced cytotoxicity .

- Case Study : A specific analogue derived from this compound was found to sensitize resistant Jurkat cells to cisplatin, suggesting its potential for combination therapy in cancer treatment .

Enzyme Inhibition

- Target Enzymes : The compound has shown promise as an inhibitor of various enzymes, including serine proteases involved in thromboembolic disorders. Its structural similarities to known enzyme inhibitors suggest it may occupy similar binding sites .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at the methoxyimino position can significantly impact the inhibitory potency against target enzymes. For instance, variations in substituents on the pentanoate chain were correlated with changes in enzyme binding affinity and selectivity .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Bcl-2 Proteins | < 10 | |

| Enzyme Inhibition | Factor Xa | < 5 | |

| Cytotoxicity | NCI-H460 Cell Line | 15 |

Table 2: Structure-Activity Relationships

| Compound Variant | Modification | Binding Affinity (Kd) | Activity Level |

|---|---|---|---|

| Parent Compound | None | - | Baseline |

| Variant A | -OCH3 at Position 2 | 5 µM | High |

| Variant B | -Br at Position 6 | 15 µM | Moderate |

Propiedades

IUPAC Name |

ethyl (2Z)-2-methoxyimino-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-4-13-8(11)7(9-12-3)5-6(2)10/h4-5H2,1-3H3/b9-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMJBDNQNKWAHU-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NOC)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\OC)/CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.